Disulfide, bis(thiocarbamoyl)

描述

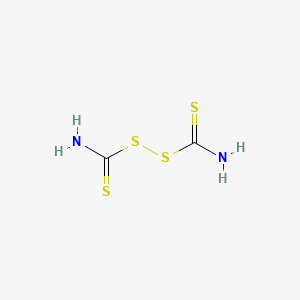

Structure

3D Structure

属性

IUPAC Name |

carbamothioylsulfanyl carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2S4/c3-1(5)7-8-2(4)6/h(H2,3,5)(H2,4,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNJTIWCTNEOSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(N)SSC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198451 | |

| Record name | Disulfide, bis(thiocarbamoyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-90-5 | |

| Record name | Thiuram disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disulfide, bis(thiocarbamoyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, bis(thiocarbamoyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for Thiuram Disulfide

One-Pot Synthetic Strategies for Thiuram Disulfide and Derivatives

A common approach for synthesizing thiuram disulfides involves the initial formation of dithiocarbamate (B8719985) salts from secondary amines and carbon disulfide, typically in the presence of a base. These dithiocarbamate salts are then oxidized to yield the corresponding thiuram disulfides. For instance, the synthesis of tetramethylthiuram disulfide (TMTD) and tetraethylthiuram disulfide (TETD) often begins with the reaction of dimethylamine (B145610) or diethylamine, respectively, with carbon disulfide, followed by oxidation, often using hydrogen peroxide or other oxidizing agents mdpi.comresearchgate.net. Recent innovations have explored greener reaction media, such as recycled solvent mixtures of isopropanol (B130326) and water, and the use of mild oxidants or catalysts mdpi.comresearchgate.net.

Beyond the direct synthesis of the thiuram disulfide core, one-pot multicomponent reactions have been developed to access a wide array of functionalized dithiocarbamates and related compounds. These include metal-free methods utilizing reagents like carbon tetrabromide (CBr₄) to promote the reaction between amines and carbon disulfide, yielding thiuram disulfides or thioureas depending on the amine structure mdpi.comresearchgate.net. Furthermore, visible-light photocatalysis has enabled efficient one-pot syntheses of S-benzyl dithiocarbamate acetates from alkyl aryl acetates, carbon disulfide, and secondary amines, employing photocatalysts like Eosin Y tandfonline.com.

Innovative one-pot strategies also extend to the synthesis of more complex structures. For example, tandem one-pot protocols have been devised where thiuram disulfides participate in subsequent coupling reactions. A notable example is the synthesis of 2-arylthiobenzothiazoles, which involves the reaction of 2-aminobenzenethiol with tetramethylthiuram disulfide (TMTD) to form a 2-mercaptobenzothiazole (B37678) intermediate, followed by a copper-catalyzed coupling with aryl iodides, all within a single reaction vessel acs.org. These methods highlight the versatility of thiuram disulfides as building blocks in convergent synthetic pathways.

Table 1: Selected One-Pot Synthetic Strategies for Thiuram Disulfides and Derivatives

| Method Description | Key Reagents/Catalysts | Substrates | Product Type | Reference |

| Amine + CS₂ + Oxidant | H₂O₂, K₂S₂O₈, NaOCl; Base (e.g., NaHCO₃) | Primary/Secondary Amines | Thiuram Disulfides (e.g., TMTD, TETD) | mdpi.comresearchgate.netnih.govresearchgate.net |

| CBr₄-promoted reaction | CBr₄ | Amines, CS₂ | Thiuram Disulfides, Thioureas | mdpi.comresearchgate.net |

| Visible-light photocatalysis | Eosin Y, I₂, K₂CO₃ | Alkyl aryl acetates, CS₂, Secondary amines | S-benzyl dithiocarbamate acetates | tandfonline.com |

| Phase-transfer catalyzed multicomponent | Phase-transfer catalyst (e.g., Triton-B) | Alkyl/benzyl (B1604629) halides, Amines, CS₂ | S-alkyl/benzyl dithiocarbamates | tandfonline.com |

| Tandem condensation/coupling | Cu catalyst | 2-aminobenzenethiol, TMTD, Aryl iodides | 2-Arylthiobenzothiazoles | acs.org |

| Cu-catalyzed amidation of terminal alkynes | Cu-based reagent/catalyst | Terminal alkynes, Thiuram disulfide | Alkynyl amides | acs.org |

| Metal-free C(sp³)-S bond formation | Water | Alkyl halides, Tetraalkylthiuram disulfides | S-alkyl dithiocarbamates | researchgate.net |

Innovative Approaches to C-S Bond Formation Utilizing Thiuram Disulfides

Thiuram disulfides serve as effective sulfur sources in a variety of innovative C-S bond-forming reactions, enabling the synthesis of valuable organosulfur compounds. These approaches often leverage transition metal catalysis or metal-free conditions to achieve high efficiency and selectivity.

Copper catalysis plays a significant role in thiuram disulfide-mediated C-S bond formation. For instance, copper(I) or copper(II) catalysts facilitate the cross-coupling of aryl iodides with thiuram disulfides, leading to the formation of S-thiocarbamate esters and S-aryl dithiocarbamates researchgate.netresearchgate.netthieme-connect.com. These reactions typically proceed via a desulfurization-sulfenylation pathway, often under mild conditions and in the presence of various ligands or additives researchgate.netthieme-connect.com. Another notable copper-catalyzed transformation involves the S-arylation of thiuram disulfides using aryl boronic acids, providing a complementary route to S-aryl dithiocarbamates researchgate.net. Furthermore, copper-mediated C-S bond construction has been achieved through the cross-coupling of arylsilanes with thiuram reagents (both disulfides and monosulfides) using copper fluoride (B91410) and nitrogen ligands, offering an alternative strategy for accessing S-aryl dithiocarbamates frontiersin.orgnih.gov.

Metal-free approaches have also been developed for C-S bond formation utilizing thiuram disulfides. A particularly attractive method involves the direct reaction of alkyl halides with tetraalkylthiuram disulfides in water, leading to the formation of S-alkyl dithiocarbamates researchgate.net. This protocol is advantageous due to its simplicity, environmental friendliness, and the absence of transition metal catalysts.

Beyond the formation of simple S-alkyl and S-aryl dithiocarbamates, thiuram disulfides are employed in more complex C-S bond constructions. For example, they can act as sulfur donors in palladium-catalyzed difunctionalization reactions of alkynes, leading to the synthesis of various sulfur-containing heterocyclic compounds rsc.org. In a tandem process, TMTD can be used to generate 2-mercaptobenzothiazoles, which then undergo C-S cross-coupling with aryl iodides to yield 2-arylthiobenzothiazoles acs.org.

Table 2: Innovative C-S Bond Formation Strategies Utilizing Thiuram Disulfides

| Reaction Type | Thiuram Disulfide Role / Sulfur Source | Coupling Partner / Substrate | Catalyst / Conditions | Product Type | Reference |

| Cu-catalyzed C-S Cross-Coupling | Sulfur donor | Aryl iodides | Cu(I)/Cu(II) salts (e.g., Cu(OAc)₂·H₂O, CuCl₂), Base (e.g., K₂CO₃) | S-thiocarbamates, S-aryl dithiocarbamates | researchgate.netresearchgate.netthieme-connect.com |

| Cu-catalyzed S-Arylation | Sulfur donor | Aryl boronic acids | Cu catalyst | S-aryl dithiocarbamates | researchgate.net |

| Cu-mediated C-S Bond Construction | Sulfur donor | Arylsilanes | CuF₂, N ligand (e.g., 1,10-phenanthroline), Toluene | S-aryl dithiocarbamates | frontiersin.orgnih.gov |

| Metal-free C(sp³)-S Bond Formation | Sulfur donor | Alkyl halides | Water | S-alkyl dithiocarbamates | researchgate.net |

| Pd-catalyzed Difunctionalization | Sulfur source | Internal alkynes | Palladium catalyst | Sulfur-containing heterocycles | rsc.org |

| Tandem C-S Coupling (via intermediate) | Sulfur source | Iodobenzenes | Cu catalyst (for coupling step) | 2-Arylthiobenzothiazoles | acs.org |

| Thiuram disulfide mediated amidation of alkynes | Carbamoyl (B1232498) group source | Terminal alkynes | Cu-based reagent/catalyst | Alkynyl amides | acs.org |

Computational Chemistry in Elucidating Synthetic Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), plays an indispensable role in understanding the complex reaction mechanisms involved in thiuram disulfide synthesis and transformations. These theoretical studies provide atomic-level insights that complement experimental observations, helping to elucidate reaction pathways, identify key intermediates, and rationalize selectivity.

In the context of thiuram disulfide synthesis, DFT calculations have been employed to propose and validate oxidation reaction pathways. For example, studies on the synthesis of tetraethylthiuram disulfide (TETD) have used DFT to investigate the role of pH regulators like sodium bicarbonate. These calculations have helped in identifying intermediates, such as the sodium salt of diethyl dithiocarbamoylsulfenic acid (NaEt₂DTCS), and in understanding how different reaction conditions influence the formation of TETD versus side products like peroxidized species nih.govresearchgate.netacs.org. The proposed pathways often involve the oxidation of dithiocarbamates to conformational radicals or sulfenic acid intermediates, which then undergo dimerization or conjugation to form the disulfide bond nih.govacs.org. DFT has also been used to calculate optimized geometries and electronic properties of thiuram disulfide derivatives, correlating these with their observed reactivity or adsorption behavior in applications like corrosion inhibition nih.govacs.org.

The insights gained from computational chemistry not only deepen our understanding of existing synthetic methods but also guide the development of new, more efficient, and selective reactions by predicting the outcomes of different reaction parameters and catalyst designs.

Compound List:

Thiuram disulfide

Tetramethylthiuram disulfide (TMTD)

Tetraethylthiuram disulfide (TETD)

Tetramethylthiuram monosulfide (TMTS)

S-styrenyl dithiocarbamates

S-benzyl dithiocarbamate acetates

S-alkyl dithiocarbamates

S-aryl dithiocarbamates

S-thiocarbamates

Alkynyl amides

2-Arylthiobenzothiazoles

2-Arylthiobenzoxazoles

Dithiocarbamate salts

Diethyl dithiocarbamoylsulfenic acid (NaEt₂DTCS)

Chemical Reactivity, Transformation, and Mechanistic Investigations of Thiuram Disulfide

Disulfide Bond Cleavage and Reformation Mechanisms

The reactivity of thiuram disulfide is largely dominated by the nature of its sulfur-sulfur (S-S) bond. This linkage is susceptible to both cleavage and reformation through various chemical pathways, which are fundamental to its application in industrial processes and its biological interactions.

The disulfide bond in thiuram disulfides is a weak oxidant site and can be readily cleaved through reduction. wikipedia.org This process breaks the S-S bond and typically results in the formation of two thiol-containing molecules or their corresponding salts. The general reaction involves the addition of two electrons and two protons to the disulfide.

Several reductive pathways have been identified:

Chemical Reduction: Thiuram disulfides can be reduced to their corresponding dithiocarbamates using various reducing agents. wikipedia.org For instance, treatment with reagents like triphenylphosphine (B44618) or cyanide salts results in the cleavage of the S-S bond to yield the corresponding thiuram monosulfide and a sulfurated byproduct. wikipedia.org The reaction with triphenylphosphine proceeds as follows: (R₂NC(S)S)₂ + PPh₃ → (R₂NCS)₂S + S=PPh₃

Reduction in Vulcanization: In the context of rubber vulcanization, particularly in the presence of metal oxides like zinc oxide, thiuram disulfide undergoes a reductive conversion. The primary extractable product from this process is zinc dialkyldithiocarbamate, indicating a reductive cleavage of the disulfide facilitated by other components in the mixture. allenpress.comkglmeridian.com

Biochemical Reduction: In biological systems, disulfide bonds are key structural elements in proteins and their cleavage is a critical process. nih.gov This reduction is often mediated by thiol-containing molecules like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) which serve as reducing agents. libretexts.org The mechanism often follows a nucleophilic substitution (Sₙ2) pattern, where a nucleophile attacks one of the sulfur atoms of the disulfide bridge. libretexts.orgnih.gov

Electron Capture Dissociation (ECD): Advanced analytical techniques have shown that low-energy electrons can induce the cleavage of the S-S bond. utah.edu This process, known as electron capture dissociation, involves the attachment of an electron to the disulfide's σ* antibonding orbital, which leads to the dissociation of the bond. The presence of nearby positive charges can stabilize the resulting anion and facilitate this cleavage pathway. utah.edu

Thiol-disulfide exchange is a fundamental reaction responsible for the formation and rearrangement of disulfide bonds. wikipedia.org The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'-S-S-R'). libretexts.orgwikipedia.org This forms a new disulfide bond (R-S-S-R') and releases the other sulfur atom as a new thiolate (R'S⁻).

The general mechanism is as follows: RS⁻ + R'-S-S-R' ⇌ R-S-S-R' + R'S⁻

Key aspects of the kinetics and mechanism include:

pH Dependence: The attacking species is the thiolate anion, not the protonated thiol. wikipedia.org Consequently, the reaction rate is highly dependent on the pH of the environment. The reaction is significantly inhibited at acidic pH (typically below 8) where the thiol form is predominant, and is favored at alkaline pH where the more nucleophilic thiolate concentration increases. wikipedia.orgnih.gov

Reaction Mechanism: The exchange is generally accepted to be a bimolecular nucleophilic substitution (Sₙ2) reaction. libretexts.orgnih.gov The reaction proceeds through a short-lived, linear trisulfide-like transition state where the negative charge is shared among the three participating sulfur atoms. wikipedia.orgnih.gov

The stability of the sulfur-sulfur bond can be quantified by its bond dissociation energy (BDE), which is the standard enthalpy change required to cleave the bond. wikipedia.org Cleavage can occur through two primary mechanisms:

Homolytic Cleavage: The S-S bond breaks symmetrically, with each sulfur atom retaining one of the bonding electrons, resulting in the formation of two thiyl radicals (RS•). This process is typically initiated by heat or light (photolysis). R-S-S-R → 2 RS•

Heterolytic Cleavage: The bond breaks asymmetrically, with one sulfur atom retaining both bonding electrons, forming a sulfenium cation (RS⁺) and a thiolate anion (RS⁻). This is common in nucleophilic substitution reactions.

The S-S bond in thiuram disulfides is notably weak compared to that in simple alkyl disulfides. The homolytic bond dissociation enthalpy for tetramethylthiuram disulfide (TMTD) has been calculated to be approximately 155 kJ/mol (37 kcal/mol). nih.gov Another computational study reported a value of 35 kcal/mol (~146 kJ/mol). researchgate.net This is significantly lower than the BDE for typical dialkyl disulfides, which is around 250 kJ/mol. researchgate.net

The reduced BDE of thiuram disulfide is attributed to the electronic influence of the dithiocarbamate (B8719985) functional group. The nitrogen atom's lone pair of electrons provides significant resonance stabilization to the resulting dithiocarbamoyl radical (R₂NCS₂•), making its formation more energetically favorable. nih.govresearchgate.net

The table below compares the calculated S-S bond dissociation energies for various disulfide compounds.

| Compound Name | Formula | S-S Bond Dissociation Energy (kJ/mol) | S-S Bond Dissociation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Tetramethylthiuram disulfide (TMTD) | (Me₂NCSS)₂ | 155 | 37.0 | nih.gov |

| Tetramethylthiuram disulfide (TMTD) | (Me₂NCSS)₂ | ~146 | ~35.0 | researchgate.net |

| Diethyl disulfide | (EtS)₂ | ~249 | 59.5 | researchgate.net |

| Generic Disulfide | (RS)₂ | 251 | 60.0 | researchgate.net |

Radical Generation and Propagation Mechanisms Involving Thiuram Disulfides

The relatively weak S-S bond in thiuram disulfides makes them effective sources of radicals under specific conditions, a property that is harnessed in various chemical processes, most notably in polymer chemistry.

Thiuram disulfides can readily undergo homolytic cleavage of the S-S bond to generate dithiocarbamoyl radicals (R₂NCS₂•) when subjected to energy in the form of heat or light. nih.gov

Thermal Formation: Heating thiuram disulfide provides sufficient energy to overcome the S-S bond dissociation energy, leading to its decomposition and the formation of two thiuram radicals. nih.govatamanchemicals.com This thermal lability is a key characteristic, with decomposition noted upon prolonged exposure to heat. atamanchemicals.com The stability of the resulting radical, as discussed previously, facilitates this process. nih.gov

Photolytic Formation: The absorption of light, particularly in the UV spectrum, can also induce homolytic cleavage of the disulfide bond. u-tokyo.ac.jprsc.org The thiuram radical generated through thermal dissociation has been shown to be highly photolabile itself, meaning it can absorb light and undergo further chemical transformations. nih.gov This susceptibility to cleavage by both heat and light makes thiuram disulfides versatile radical initiators. In some systems, photogenerated radicals from a separate photoinitiator can attack and cleave the disulfide bond, propagating a radical chain reaction. nih.gov

Thiuram disulfides were among the first compounds used as "iniferters" (initiator-transfer agent-terminator) in early attempts at controlled radical polymerization. google.com The process relied on the reversible photodissociation of the dithiocarbamate group at the end of a growing polymer chain. google.com This would generate a reactive propagating radical and a less reactive dithiocarbamoyl radical (Et₂NCSS•), which could later recombine. However, these early systems offered poor control over the polymer structure, often resulting in high polydispersity. google.com

This pioneering work paved the way for modern Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, a far more robust and versatile technique. While modern RAFT typically employs more specialized thiocarbonylthio compounds like dithioesters and trithiocarbonates for better control, the underlying principles are related. sigmaaldrich.comacs.org

The core of RAFT polymerization is a degenerative chain transfer process governed by the following equilibrium:

Addition: A propagating polymer radical (Pₙ•) adds to the C=S bond of a RAFT agent (which contains a thiocarbonylthio group).

Fragmentation: This creates an intermediate radical that can fragment, either reforming the original reactants or, more importantly, releasing a new radical (R•) from the original RAFT agent and leaving the thiocarbonylthio group attached to the polymer chain (Pₙ-S-C(=S)-Z). This new radical (R•) then initiates the polymerization of a new chain.

This rapid and reversible transfer process establishes an equilibrium between active (propagating radicals) and dormant (polymer chains with a RAFT end-group) species. This allows for the simultaneous growth of all polymer chains, leading to polymers with controlled molecular weights and narrow molecular weight distributions. sigmaaldrich.com Bis(thiocarbonyl) disulfides can serve as precursors, forming the active RAFT agent in situ during the polymerization process. sigmaaldrich.com The key to the "living" character of RAFT polymerization is the retention of the thiocarbonylthio end-group on the polymer chains, allowing them to be reactivated for further polymerization, such as in the creation of block copolymers. sigmaaldrich.comuq.edu.au

Intermediate Radical Species and Stabilization Energies

The chemistry of thiuram disulfides often involves the formation of intermediate radical species, particularly sulfur-centered radicals generated through the homolytic cleavage of the S–S bond. dergipark.org.tr This process is fundamental to applications such as the self-healing of polymers, where the photolabile thiuram disulfide linkages break upon exposure to light, producing dithiocarbamate radicals (R₂NC(S)S•). dergipark.org.tr These radicals can then initiate a reshuffling process through a series of addition-fragmentation chain transfer reactions. dergipark.org.tr

The stability of these intermediate radicals is a critical factor governing the subsequent reaction pathways. The radical stabilization energy (RSE) provides a quantitative measure of this stability. dergipark.org.tr High-level composite ab initio methods have been employed to study the energetics of these species. For instance, the G3(MP2)-RAD method has been used to evaluate the stabilization energies of various radicals and closed-shell species involved in the self-healing mechanism of materials based on thiuram disulfides and their derivatives. dergipark.org.tr The study revealed that the self-healing mechanism predominantly follows a cross-over reaction pathway due to the high energies of intermediate radicals in the alternative chain transfer mechanism. dergipark.org.tr

The direct spectroscopic identification of the thiuram radical, (CH₃)₂NCS₂, has been achieved through its preparation by the thermal dissociation of tetramethylthiuram disulfide (TMTD) and subsequent isolation in a low-temperature matrix. nih.gov Its identity was confirmed by comparing experimental IR and UV/vis spectroscopic data with results from density functional theory computations. nih.gov In polymerization reactions, such as that of methyl methacrylate (B99206) initiated by TMTD, the primary radical formed (RS•) is considered unstable and can further decompose to carbon disulfide (CS₂) and a (CH₃)₂N• radical. researchgate.net Retardation effects observed in these polymerizations are attributed to polysulfide radical species (RSₓ, where x > 1). researchgate.net

The choice of substituent (Z-group) on the thiuram disulfide (S=C(Z)S–SC(Z)=S) significantly influences the stability of the resulting radical and the likelihood of side reactions. Studies predict that amine Z-groups lead to the most effective self-healing materials, whereas benzyl (B1604629) derivatives are more prone to undergo unwanted side reactions like β-scission. dergipark.org.tr

Table 1: Energetics of S–S Cleavage and β-Scission for Various Thiuram Disulfides This table is generated based on the findings that different Z-groups affect reaction energetics as discussed in the text. The values are illustrative representations based on the qualitative descriptions in the cited research.

| Substituent (Z-group) | Relative S–S Cleavage Energy (kcal/mol) | Relative β-Scission Barrier (kcal/mol) | Predicted Efficacy/Side Reaction |

|---|---|---|---|

| NEt₂ | Moderate | High | Effective self-healing dergipark.org.tr |

| Ph | Moderate-High | Moderate | Less effective |

| Bz (Benzyl) | Low | Low | Prone to side reactions dergipark.org.tr |

Nucleophilic and Electrophilic Reactivity Profiles

The disulfide bond in thiuram disulfides is susceptible to nucleophilic attack. This reactivity is central to many of its chemical transformations. The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where a nucleophile attacks one of the sulfur atoms, leading to the cleavage of the S-S bond. nih.gov The relative ease of this cleavage makes it a key transformation in both biochemical and laboratory settings. nih.gov

A common example is the thiol-disulfide exchange reaction, where a thiolate anion (RS⁻) acts as the nucleophile. researchgate.net The process begins with the deprotonation of a thiol to generate the more potent nucleophilic thiolate, which then attacks the disulfide. This forms a linear, negatively charged transition state before the S-S bond breaks and a new disulfide and a new thiolate are formed. researchgate.net

Phosphorus-based nucleophiles, such as phosphines, are also effective reagents for cleaving the disulfide bond in thiuram disulfides. nih.gov Studies on the reaction between trimethylphosphine (B1194731) and dimethyl disulfide using Density Functional Theory (DFT) have characterized the Sₙ2 transition state. The reaction is highly endothermic in the gas phase, indicating that stabilization of the charged products by a solvent (like water) is crucial for the reaction to proceed. nih.gov The mechanism involves the phosphorus atom attacking a sulfur atom along the S-S bond axis, displacing a thiolate anion and forming a thioalkoxyphosphonium cation. nih.gov The reactivity of different phosphines can be influenced by steric effects, which can hinder the solvation of the resulting phosphonium (B103445) ion. nih.gov

Thiuram disulfides can act as oxidative addition reagents in organometallic chemistry, a process that increases both the oxidation state and the coordination number of a metal center. researchgate.netwikipedia.org This reaction involves the cleavage of the S-S bond and the formation of two new metal-sulfur bonds. For an oxidative addition to occur, the metal complex typically requires available non-bonding electron density, vacant coordination sites, and stable oxidation states separated by two units (e.g., Ir(I) to Ir(III)). mugberiagangadharmahavidyalaya.ac.in

The reaction of thiuram disulfides with low-valent metal complexes demonstrates this reactivity. For example, tetraalkylthiuram disulfides undergo oxidative addition to triosmium clusters like [Os₃(CO)₁₂], leading to the scission of the S-S bond and the formation of dithiocarbamate ligands coordinated to the osmium centers. researchgate.net Further transformations within the cluster can lead to C-S bond cleavage, generating other ligands such as thiocarboxamides and amino-carbynes. researchgate.net Similarly, the reaction of disulfiram (B1670777) with [Ru₃(CO)₁₂] results in the formation of a diethyldithiocarbamato complex. researchgate.net

Mechanistic proposals for copper-catalyzed C-S coupling reactions between aryl iodides and thiuram disulfides also invoke an oxidative addition step. One possible pathway involves the oxidative addition of the aryl iodide to a Cu(I) species, followed by ligand exchange with the dithiocarbamate derived from the thiuram disulfide. organic-chemistry.org This highlights the role of thiuram disulfides as a source of dithiocarbamate ligands through reactions initiated at a metal center. organic-chemistry.org

Hydrolysis and Peroxidation Pathways

Thiuram disulfides can undergo hydrolysis, particularly under alkaline conditions. acs.orgnih.gov This degradation pathway is a relevant side reaction in synthetic processes. The hydrolysis of tetraethylthiuram disulfide (TETD), for instance, can lead to the formation of intermediates like the sodium salt of diethyldithiocarbamoylsulfenic acid (NaEt₂DTCS). acs.orgnih.gov The stability of dithiocarbamic acids in aqueous solutions is generally low, and they can decompose into carbon disulfide and the corresponding secondary amine. The rate of this decomposition is accelerated in more acidic solutions. acs.org

Peroxidation represents another significant transformation pathway, especially concerning the precursors of thiuram disulfides, such as dithiocarbamate salts. The oxidation of thiolates like sodium diethyldithiocarbamate (B1195824) (NaEt₂DTC) by oxidizing agents such as hydrogen peroxide (H₂O₂) can lead to over-oxidation, forming sulfenic, sulfinic, and ultimately sulfonic acids. acs.orgnih.gov This peroxidation competes with the desired dimerization to form the thiuram disulfide and can lower the reaction selectivity. nih.gov The reaction conditions, particularly pH, play a crucial role in controlling the extent of peroxidation. In the synthesis of TETD, maintaining a relatively higher pH (e.g., by using sodium bicarbonate as a regulator) can suppress the formation of peroxidation byproducts, as the oxidant is more likely to react with the abundant dithiocarbamate rather than the sulfenic acid intermediate. nih.gov

The mitochondrial sulfide (B99878) oxidation pathway, while primarily for metabolizing hydrogen sulfide, illustrates the generation of various reactive sulfur species, including persulfides, polysulfides, and thiosulfate, through controlled oxidation. nih.gov This biological pathway underscores the chemical accessibility of multiple oxidation states for sulfur, analogous to the peroxidation observed in the chemical synthesis of thiuram disulfides. nih.govnih.gov

Computational Modeling of Reaction Mechanisms and Standard Potentials

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and thermodynamics of thiuram disulfide transformations. Ab initio and density functional theory (DFT) methods have been applied to calculate the standard potentials of the dithiocarbamate/thiuram disulfide redox system. researchgate.net Such calculations help to model alternative routes for the oxidation of dithiocarbamic anions and the reductive cleavage of thiuram disulfide. researchgate.net

For the oxidation of dithiocarbamic anions, computational models predict that a pathway involving a single electron detachment followed by the dimerization of the resulting radicals is the most favorable mechanism. researchgate.net For the reduction of thiuram disulfides, two pathways have been tested. In the gas phase, a stepwise mechanism (electron attachment followed by S-S bond cleavage) is energetically preferred. However, in solvent environments, a concerted mechanism involving simultaneous electron transfer and bond breaking is predicted to be equally probable. researchgate.net These models often incorporate continuum solvation models like IPCM and PCM to account for the effects of solvents such as water and DMSO. researchgate.net

Computational simulations have also been used to study the disulfide cross-linking reaction with hydrogen peroxide, a process related to thiuram disulfide chemistry. researchgate.net Using integrated quantum mechanical/molecular mechanical (QM/MM) methods, researchers can model the reaction in a solvated environment, providing detailed insights into the reaction pathways and the role of solvent molecules. These studies show that the reaction can proceed through different pathways to form a sulfenic acid intermediate, which then reacts to form the final disulfide product. researchgate.net

Table 2: Computationally Modeled Reaction Pathways for Thiuram Disulfide Redox Chemistry This table summarizes findings from computational studies on the redox mechanisms of thiuram disulfides and their precursors.

| Process | Predicted Favorable Mechanism | Environment | Reference |

|---|---|---|---|

| Dithiocarbamate Anion Oxidation | Single electron detachment → Radical dimerization | Aqueous/DMSO | researchgate.net |

| Thiuram Disulfide Reduction | Stepwise: Electron attachment → S-S cleavage | Gas Phase | researchgate.net |

| Thiuram Disulfide Reduction | Concerted: Bond breaking + Electron transfer | Solvent | researchgate.net |

Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction pathways of thiuram disulfide at a molecular level. mdpi.com By calculating molecular orbital energies, atomic charge distributions, and local electron densities, DFT allows for the identification of reactive sites and the analysis of transition state stability. mdpi.commdpi.com

In the study of thiuram disulfide synthesis, DFT calculations have been used to prove the existence of key reaction intermediates, such as the sodium salt of diethyldithiocarbamoylsulfenic acid (NaEt₂DTCS). researchgate.net Theoretical calculations of the UV-vis absorption spectra of this proposed intermediate were performed and found to be consistent with experimental observations, thereby supporting its role in the reaction pathway. acs.org

DFT is also extensively used to analyze reactivity and selectivity. For instance, in the self-healing mechanism of polymers based on thiuram disulfides, DFT calculations (specifically using the G3(MP2)-RAD method) were crucial in assessing the relative contributions of cross-over and reversible addition-fragmentation chain transfer reactions. dergipark.org.tr These calculations helped rationalize why the self-healing process predominantly follows the cross-over reaction by showing the high energies of the intermediate radicals involved in the alternative pathway. dergipark.org.tr Furthermore, DFT-based reactivity descriptors can predict the reactivity and regioselectivity of reactions more reliably than simpler models in some cases. mdpi.com The ωB97XD density functional combined with a suitable basis set has been identified as a well-suited method for accurately simulating complex systems involving sulfur compounds. nih.gov These computational approaches provide a detailed understanding of electronic structure, which is fundamental to predicting and controlling the chemical behavior of thiuram disulfide. mdpi.com

Thermochemical Cycles for Redox System Potential Calculation

The standard potentials of the dithiocarbamate/thiuram disulfide redox system can be determined through the application of thermochemical cycles in conjunction with computational electrochemistry. researchgate.net This approach utilizes ab initio and density functional theory (DFT) levels of electronic structure theory to elucidate the thermodynamics of the redox processes. researchgate.nettandfonline.com

Researchers have modeled the relevant reactions using dithiocarbamic acid (H₂NCS₂H) and its corresponding thiuram disulfide ((H₂NCS₂)₂). tandfonline.com The influence of the solvent environment, a critical factor in redox potentials, is incorporated into these calculations using continuum solvation models such as the Isodensity Polarizable Continuum Model (IPCM) and the Polarizable Continuum Model (PCM) for aqueous and dimethyl sulfoxide (B87167) (DMSO) solutions. tandfonline.com

Two primary pathways for the reduction of thiuram disulfides have been investigated. In the gas phase, a stepwise mechanism is energetically favored. This process involves the initial attachment of an electron, followed by the cleavage of the sulfur-sulfur bond. researchgate.nettandfonline.com However, within a solvent environment, a concerted mechanism, where electron transfer and bond cleavage occur simultaneously, is predicted to be equally probable. researchgate.nettandfonline.com

For the oxidation of dithiocarbamic anions (or the corresponding acid), the most favorable mechanism is predicted to be a pathway involving a single electron detachment, which is then followed by the dimerization of the resulting radicals to form the thiuram disulfide. tandfonline.com

Computational studies provide detailed energetic data for the species involved in these redox reactions. The total energies, calculated at the BPW91 level of theory, for the key molecules in the gas phase and in aqueous and DMSO solutions are presented below.

Table 1: Calculated Total Energies (Hartrees) of Species in the Dithiocarbamate/Thiuram Disulfide Redox System This interactive table provides the calculated total energies for the radical (RS•) and the disulfide (RS-SR) forms in different environments.

| Molecule | Gas Phase | Aqueous Solution | DMSO Solution |

|---|---|---|---|

| RS• | -890.183233 | -890.287114 | -890.286126 |

| RS-SR | -1781.004334 | -1781.018780 | -1781.017559 |

Data sourced from computational chemistry studies. tandfonline.com

The standard potentials for couples such as (H⁺/H•) in various solvents are crucial for these thermochemical cycles. researchgate.net These are determined from the Gibbs free energies of solvation and formation. researchgate.net The bond dissociation energies can be derived from these cycles, relying on experimentally determined anion redox potentials and the pKa of the conjugate acids. researchgate.net

The kinetics of thiuram disulfide dissociation are consistent with electron spin resonance (e.s.r.) observations, which show that the recombination of the thio radicals occurs at a rate that is nearly diffusion-controlled. researchgate.net Thermodynamic studies of tetraisopropylthiuram disulfide in decalin, using quantitative e.s.r., have determined a dissociation enthalpy of 104 ± 2 kJ mol⁻¹ and a dissociation entropy of 57 ± 5 J K⁻¹ mol⁻¹. researchgate.net

Advanced Applications and Research in Materials Science and Organic Synthesis

Self-Healing Materials and Stimulus-Responsive Systems Incorporating Thiuram Disulfides

The dynamic nature of the disulfide bond in thiuram disulfides makes them excellent candidates for incorporation into smart materials that can respond to external stimuli. rsc.orgresearchgate.netnih.gov These materials can exhibit properties such as self-healing and shape memory.

The self-healing mechanism in these materials is based on the reversible cleavage and reformation of the thiuram disulfide bonds. nih.govmdpi.com This process, known as reshuffling, can be triggered by various stimuli, including light and heat. rsc.orgresearchgate.net When a material containing thiuram disulfide moieties is damaged, the disulfide bonds at the fracture surface can be cleaved, often forming dithiocarbamyl radicals. mdpi.com Upon bringing the fractured surfaces back into contact and applying a stimulus like visible light, these radicals can recombine, repairing the damage and restoring the material's mechanical integrity. researchgate.netnih.govmdpi.com

Researchers have successfully created self-healing materials by incorporating thiuram disulfide units into various polymer networks, such as polyurethanes and cellulose-based gels. researchgate.netnih.gov For instance, polyurethane elastomers containing thiuram disulfide units have demonstrated self-healing capabilities under visible light at room temperature. researchgate.net Similarly, cellulose (B213188) nanocrystal-containing gels with embedded thiuram disulfide bonds have shown rapid repair and recovery of mechanical properties under visible light. nih.govmdpi.com These gels can be highly stretchable, demonstrating the potential for robust, dynamic materials. nih.govmdpi.com The ability to respond to different stimuli, such as light, pH, or redox conditions, opens up possibilities for creating multi-stimulus-responsive systems for a wide range of applications. rsc.orgnih.govnih.govmdpi.comsc.edursc.org

| Stimulus | Mechanism | Material Example |

| Visible Light | Homolytic cleavage and recombination of thiuram disulfide bonds (reshuffling). researchgate.netmdpi.com | Polyurethane elastomers, Cellulose-containing gels. researchgate.netnih.gov |

| Heat | Thermally triggered disulfide exchange reactions. rsc.org | Rubber polydisulfide thermosets. rsc.org |

| pH Change | Can be combined with other dynamic bonds to create pH-responsive systems. rsc.org | Dynamic polymer hydrogels. rsc.org |

| Redox Conditions | Cleavage of disulfide bonds by reducing agents. mdpi.com | Cellulose-containing gels. mdpi.com |

Visible Light-Initiated Self-Healing Mechanisms

The self-healing capability of materials containing thiuram disulfide is often initiated by visible light. mdpi.comnih.gov This process is attributed to the reshuffling of thiuram disulfide bonds within the polymer network. mdpi.com When exposed to visible light, the dithiocarbamate (B8719985) ester bonds in the material can undergo homolytic cleavage. mdpi.com This cleavage generates dormant dithiocarbamyl radical intermediates. mdpi.com These radicals, where the unpaired electron is delocalized over the dithiocarbamate structure, can then recombine, allowing the polymer network to repair cracks and restore its mechanical properties at room temperature. mdpi.comnih.gov This radical exchange mechanism allows for the successful attachment of cut surfaces under ambient conditions, simply with the exposure to visible light from a standard lamp. nih.govresearchgate.net

Dynamic Covalent Chemistry in Disulfide-Linked Networks

Thiuram disulfides are a key component in the field of dynamic covalent chemistry (DCC), which is fundamental to the development of covalent adaptable networks (CANs) and vitrimers. researchgate.netmdpi.com These materials behave like robust thermosets at service temperatures but can be reprocessed and reformed at elevated temperatures or upon stimulation, similar to thermoplastics. mdpi.com The disulfide bond acts as a dynamic covalent bond, capable of rearranging its molecular structure through reversible exchange reactions. researchgate.netnii.ac.jp

In networks containing thiuram disulfide moieties, this dynamic exchange can be triggered by stimuli such as light or heat, allowing the cross-linked network to reconfigure without depolymerization. researchgate.netresearchgate.net This bond exchangeability allows the material to release internal stress, enabling properties like self-healing, shape memory, and reprocessability. researchgate.netnii.ac.jp Research has shown that introducing disulfide bonds into a polymer network can significantly lower the activation energy required for the polymer system to undergo exchange, thereby promoting more efficient self-healing compared to systems without these dynamic bonds. mdpi.com

Influence of Substituents on Self-Healing Efficacy and Side Reactions

For instance, in the synthesis of diaryl dithiocarbamates, which are precursors to tetra-arylthiuram disulfides, the reaction kinetics are highly sensitive to the nature of the amine used. rsc.org When creating dynamic networks, the choice of substituent is critical. The introduction of disulfide bonds into a polymer network has been shown to enhance the movement of elastomer molecular chain segments, which in turn increases self-healing efficiency. mdpi.com However, side reactions can occur. During the oxidation of certain diaryl dithiocarbamates to form thiuram disulfides, a competitive intramolecular free-radical cyclization can lead to the formation of by-products like 3-phenylnaphtho[2,1-d]thiazole-2(3H)-thione. rsc.org Furthermore, in systems relying on thiol-disulfide exchange, the potential for thiol-thiol oxidation can lead to the disappearance of free thiol groups, which can decrease the rate of stress relaxation and self-healing over time. rsc.org

Design of Hydrogels with Tunable Viscoelastic Properties

Hydrogels are water-swollen polymer networks widely used in biomedical applications due to their similarity to biological tissues. frontiersin.org Incorporating dynamic disulfide chemistry into hydrogels allows for the creation of materials with tunable viscoelastic properties—the ability to exhibit both liquid-like viscous and solid-like elastic characteristics. mdpi.comnih.gov

By embedding thiuram disulfide bonds into a hydrogel matrix, for example through the polyaddition of cellulose nanocrystals (CNC), it is possible to fabricate materials that can self-heal under visible light. mdpi.com The viscoelastic properties of such hydrogels can be precisely controlled. In systems based on thioester exchange, the viscoelasticity is dependent on the concentration of free thiol groups in the network which facilitate the exchange of crosslinks. nih.gov By using a photoinitiated thiol-ene reaction, the concentration of these thiols can be modulated with light, effectively switching off the stress relaxation in the hydrogel on demand without changing its elastic modulus. nih.gov This tunability is crucial for mimicking the dynamic mechanical environment of the extracellular matrix (ECM) to direct cell behavior in tissue engineering applications. frontiersin.orgresearchgate.net

Thiuram Disulfides as Reagents in Organic Synthesis

Beyond materials science, thiuram disulfides are valuable reagents for forming new chemical bonds in organic synthesis, offering pathways to important sulfur-containing molecules.

Stereoselective Thiolation of Terminal Alkynes to (Z)-Vinyl Sulfides

Thiuram disulfides, such as tetramethylthiuram disulfide (TMTD) and tetraethylthiuram disulfide (TETD), are effective reagents in the stereoselective hydrothiolation of terminal alkynes. nih.govacs.org This reaction produces (Z)-vinyl sulfides, which are valuable structural motifs in pharmaceuticals and organic materials, with high stereoselectivity. nih.govacs.org

The process is typically conducted in a dimethyl sulfoxide (B87167) (DMSO)/water solvent system and is notable for being transition-metal-free. nih.govfigshare.com Mechanistic studies indicate that water and DMSO act as hydrogen atom donors in the reaction. nih.govfigshare.com This protocol is valued for its broad substrate scope, high atom economy, and good yields (up to 88%). nih.govacs.org

Table 1: Examples of Stereoselective Thiolation of Terminal Alkynes with TMTD Reaction Conditions: Terminal alkyne, TMTD (0.5 mmol), K₂CO₃ (1.0 mmol), H₂O (17 mmol) in DMSO (2.0 mL) at 90°C for 24h.

| Terminal Alkyne | Product | Yield | Reference |

| Phenylacetylene | (Z)-(S)-(2-(phenylvinyl)) dimethyldithiocarbamate | 88% | nih.gov |

| 4-Methylphenylacetylene | (Z)-(S)-(2-(p-tolylvinyl)) dimethyldithiocarbamate | 85% | nih.gov |

| 4-Methoxyphenylacetylene | (Z)-(S)-(2-(4-methoxyphenyl)vinyl) dimethyldithiocarbamate | 81% | nih.gov |

| 4-Chlorophenylacetylene | (Z)-(S)-(2-(4-chlorophenyl)vinyl) dimethyldithiocarbamate | 75% | nih.gov |

Synthesis of Aryl Dithiocarbamates and Diaryl Sulfides

Thiuram disulfides serve as key reagents in the synthesis of aryl dithiocarbamates. An efficient, copper-catalyzed protocol has been developed for the preparation of these compounds from aryl iodides and inexpensive, environmentally benign tetraalkylthiuram disulfides. nih.govorganic-chemistry.org The reaction proceeds under mild conditions, employing catalysts like Cu₂O with a base such as Cs₂CO₃ in DMSO, and tolerates a wide range of functional groups on the aryl iodide. organic-chemistry.org This method provides an attractive route to potentially biologically active S-aryl dithiocarbamates. nih.gov

Additionally, thiuram disulfides themselves can be synthesized from dithiocarbamate salts. For example, air- and moisture-stable diaryl dithiocarbamate salts can be oxidized using reagents like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) to afford the corresponding tetra-arylthiuram disulfides. rsc.orgrsc.org This interconversion between dithiocarbamates and thiuram disulfides has been studied electrochemically. rsc.org

Table 2: Synthesis of Aryl Dithiocarbamates Reaction Conditions: Aryl iodide (0.5 mmol), Tetramethylthiuram disulfide (0.6 mmol), Cu₂O (0.05 mmol), Cs₂CO₃ (1.0 mmol) in DMSO (2.0 mL) at 80°C for 24h.

| Aryl Iodide | Product | Yield | Reference |

| Iodobenzene | Phenyl dimethyldithiocarbamate | 94% | organic-chemistry.org |

| 1-Iodo-4-methylbenzene | p-Tolyl dimethyldithiocarbamate | 91% | organic-chemistry.org |

| 1-Iodo-4-methoxybenzene | 4-Methoxyphenyl dimethyldithiocarbamate | 85% | organic-chemistry.org |

| 1-Chloro-4-iodobenzene | 4-Chlorophenyl dimethyldithiocarbamate | 89% | organic-chemistry.org |

Amidation of Terminal Alkynes via Copper-Catalyzed Reactions

A significant advancement in organic synthesis involves the use of thiuram disulfides for the amidation of terminal alkynes. nih.govacs.org This process represents a carbon monoxide-free aminocarbonylation reaction, where the thiuram disulfide compound serves as the source of the carbamoyl (B1232498) group. nih.govacs.org The reaction is efficiently mediated by a copper-based reagent and catalyst. nih.govacs.org

The protocol allows for the synthesis of a diverse series of alkynyl amides with various structural modifications through a one-pot, two-step procedure. nih.govacs.org In a typical sequence, the thiuram disulfide reacts with a copper(II) additive, such as Cu(OAc)₂, which facilitates desulfurization, transforming a C=S bond into a C=O group. acs.org This is followed by the addition of the terminal alkyne, a copper(I) catalyst (e.g., CuI), and a base, leading to the desired alkynyl amide product in good yields. acs.org

The reaction is believed to proceed through a mixed disulfide intermediate, which has been successfully isolated and characterized, providing insight into the reaction mechanism. nih.govacs.org This method is notable for utilizing air-stable, crystalline thiuram disulfide solids as the carbamoyl moiety source, offering a novel route for the synthesis of valuable alkynyl amides from readily available starting materials. acs.orgtandfonline.com

Table 1: Substrate Scope for Copper-Catalyzed Amidation of Terminal Alkynes

Illustrates the versatility of the reaction with various terminal alkynes and thiuram disulfides, producing alkynyl amides in moderate to good yields. acs.org

| Terminal Alkyne | Thiuram Disulfide Source (Amine) | Product (Alkynyl Amide) | Yield (%) |

|---|---|---|---|

| Phenylacetylene | Pyrrolidine | N-(phenylethynyl)pyrrolidine-1-carboxamide | 78 |

| Phenylacetylene | Morpholine | N-(phenylethynyl)morpholine-4-carboxamide | 75 |

| 4-Ethynyltoluene | Pyrrolidine | N-(p-tolylethynyl)pyrrolidine-1-carboxamide | 80 |

| 4-Ethynyl-tert-butylbenzene | Pyrrolidine | N-((4-(tert-butyl)phenyl)ethynyl)pyrrolidine-1-carboxamide | 71 |

| 1-Ethynyl-4-methoxybenzene | Pyrrolidine | N-((4-methoxyphenyl)ethynyl)pyrrolidine-1-carboxamide | 72 |

| 1-Ethynylcyclohexene | Pyrrolidine | N-(cyclohex-1-en-1-ylethynyl)pyrrolidine-1-carboxamide | 65 |

Conversion to Thioureas and Carbamoyl Halides

Thiuram disulfides serve as versatile synthons for other valuable chemical compounds, including thioureas and N,N-dialkylcarbamoyl halides. tandfonline.com The conversion to carbamoyl halides can be achieved through chlorination. wikipedia.org An improved method for this transformation involves the development of protocols for creating N,N-dialkylcarbamoyl halides and their derivatives from thiuram disulfides. tandfonline.com

Furthermore, thiuram disulfides are implicated in the synthesis of thioureas. A novel, one-pot reaction promoted by carbon tetrabromide has been developed for reacting amines with carbon disulfide to produce thioureas from primary amines and thiuram disulfides from secondary amines under mild conditions. lnu.edu.cn This process is highly efficient, with reactions often completing in a short time and producing high yields. lnu.edu.cn For instance, the reaction of dimethylamine (B145610) with carbon disulfide to form tetramethylthiuram disulfide proceeds in just one hour with a 95% yield in the presence of carbon tetrabromide, a significant improvement over the 19 hours and 48% yield without the promoter. lnu.edu.cn

Research on Thiuram Disulfides as Corrosion Inhibitors

Thiuram disulfide derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). nih.govacs.orgiaea.org These compounds function by forming a protective film on the metal surface, which mitigates the dissolution of the metal at the anode and suppresses cathodic hydrogen evolution. nih.govacs.org Their effectiveness is attributed to their molecular structure, which includes multiple heteroatoms (Nitrogen and Sulfur), aromatic rings, and various functional groups that facilitate strong adsorption onto the metal surface. acs.org

Adsorption Mechanisms on Metal Surfaces (Physisorption and Chemisorption)

The protective action of thiuram disulfide inhibitors is achieved through their adsorption onto the metal surface, a process that can involve both physisorption and chemisorption. taylorandfrancis.comfiveable.me

Physisorption: This process involves weaker, non-specific forces such as van der Waals forces and electrostatic interactions between the charged metal surface and the inhibitor molecules. taylorandfrancis.comfiveable.me

Chemisorption: This is a stronger, more specific interaction that involves the formation of chemical bonds between the inhibitor and the metal. taylorandfrancis.comfiveable.me It occurs through the sharing of electrons between the d-orbitals of the metal and the lone pair electrons of the heteroatoms (sulfur and nitrogen) present in the thiuram disulfide molecule. acs.org The presence of pi electrons in aromatic rings within the inhibitor's structure can also contribute to this bonding. acs.org

Studies have shown that the adsorption of many thiuram disulfide derivatives on metal surfaces is consistent with the Langmuir adsorption isotherm model, which suggests the formation of a monolayer on the surface. nih.govacs.org The chemisorption process is particularly significant as it can lead to excellent film persistency, providing corrosion protection even after the inhibitor is no longer present in the bulk solution. usc.edu.auuq.edu.au

Electrochemical Studies of Inhibition Performance

The performance of thiuram disulfide corrosion inhibitors is commonly evaluated using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). nih.govacs.org

Potentiodynamic Polarization (PDP) studies reveal that thiuram disulfide derivatives can act as mixed-type inhibitors, meaning they reduce both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates. nih.govacs.org In some cases, they may show a predominant effect on either the cathodic or anodic reaction depending on their concentration and structure. nih.gov

Electrochemical Impedance Spectroscopy (EIS) is used to measure the charge transfer resistance (Rct) or polarization resistance (Rp), which is inversely proportional to the corrosion rate. researchgate.netresearchgate.net An increase in the value of Rp upon the addition of the inhibitor indicates the formation of a protective film on the metal surface. acs.orgresearchgate.net

Research has demonstrated high inhibition efficiencies for various formamidine-based thiuram disulfides. For example, at a concentration of 1.00 mM in 1 M HCl, inhibition efficiencies as high as 98.60% (from PDP) and 96.94% (from EIS) have been reported. acs.org

Table 2: Electrochemical Data for Thiuram Disulfide Corrosion Inhibitors

Inhibition efficiency (IE%) and polarization resistance (Rp) for different formamidine-based thiuram disulfide compounds (DS1-DS4) on mild steel in 1 M HCl at a concentration of 1.00 mM. acs.org

| Inhibitor | IE% (PDP) | IE% (EIS) | Rp (Ω cm²) |

|---|---|---|---|

| DS1 | 98.60 | 96.94 | 1786.00 |

| DS2 | 98.36 | 96.90 | 1759.00 |

| DS3 | 94.66 | 94.30 | 850.30 |

| DS4 | 83.57 | 75.17 | 220.00 |

Structure-Activity Relationships in Inhibitor Design

Key structural features that influence performance include:

Presence of Heteroatoms: The nitrogen and sulfur atoms are crucial as they act as the primary centers for adsorption onto the metal surface. acs.org

Electron-Donating and Withdrawing Groups: The presence of electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro) in the molecular framework can alter the electron density around the adsorption centers, thereby affecting the strength of the inhibitor-metal bond. acs.org

Aromatic Rings and Pi Electrons: The presence of multiple pi electrons in aromatic rings enhances the adsorption process through π-d orbital interactions with the metal surface. acs.org

Steric Factors: The size and spatial arrangement of the substituent groups can affect the surface coverage. Bulky groups might hinder the close packing of inhibitor molecules on the surface, potentially reducing efficiency. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to create models that correlate these molecular properties with observed inhibition efficiencies, providing a predictive tool for designing new and more effective inhibitors. researchgate.net

Environmental Transformation and Degradation Pathways of Thiuram Disulfide

Hydrolytic and Oxidative Degradation Processes in Aqueous Media

In aqueous environments, thiuram disulfide undergoes both hydrolytic and oxidative degradation. These abiotic processes are critical in breaking down the parent compound into simpler, often more mobile, substances. The rate and extent of this degradation are significantly influenced by the chemical conditions of the water, particularly pH.

The degradation rate of thiuram disulfide in aqueous media is highly dependent on pH. The compound decomposes in acidic mediums. Studies have shown that under acidic conditions, such as a pH of 3.5, complete decomposition can occur within 4 to 5 weeks. In contrast, increasing the pH to 7.0 can extend this period to over 14 weeks, indicating greater stability in neutral conditions.

Conversely, alkaline hydrolysis also serves as a degradation pathway. This process involves the rupture of the disulfide bond, leading to the formation of distinct degradation products. For the related compound tetraethyl thiuram disulfide (TETD), hydrolysis is noted to occur in alkaline environments. The rate of decomposition for dithiocarbamate (B8719985) acid, a related substance, is faster in more acidic solutions nih.gov. Therefore, while degradation occurs across the pH spectrum, the specific pathways and rates are highly sensitive to the acidity or alkalinity of the medium.

Hydrolytic and oxidative processes lead to a variety of degradation products. Alkaline hydrolysis of thiram (B1682883) (tetramethylthiuram disulfide) primarily involves the cleavage of the disulfide bond, yielding products such as dimethyl dithiocarbamate and dimethyl dithiocarbamoylsulfenic acid. Dimethyl dithiocarbamate can be further converted into carbon disulfide.

Oxidative degradation, particularly through the peroxidation of related dithiocarbamates, can produce sulfenic, sulfinic, and sulfonic acids nih.gov. An intermediate, a salt of diethyl dithiocarbamoylsulfenic acid, can be generated from both the oxidation of sodium diethyldithiocarbamate (B1195824) (a precursor) and the hydrolysis of TETD nih.gov. This intermediate can further decompose to produce diethylcarbamothionic S-acid, which is unstable in water and breaks down into carbon disulfide and diethylamine nih.gov.

| Degradation Process | Key Products | Intermediate(s) |

|---|---|---|

| Alkaline Hydrolysis | Dimethyl dithiocarbamate, Carbon disulfide | Dimethyl dithiocarbamoylsulfenic acid |

| Oxidation | Sulfenic acids, Sulfinic acids, Sulfonic acids | Salt of diethyl dithiocarbamoylsulfenic acid |

| Decomposition of Intermediates | Carbon disulfide, Diethylamine | Diethylcarbamothionic S-acid |

Photodegradation Mechanisms and Products

Photodegradation is a significant pathway for the breakdown of thiuram disulfide in the environment, particularly in aqueous systems. The process is initiated by the absorption of UV radiation, leading to the cleavage of chemical bonds within the molecule.

The primary mechanism in the photolysis of simple organic disulfides involves the cleavage of either the sulfur-sulfur (S-S) bond or the carbon-sulfur (C-S) bond. S-S bond cleavage results in the formation of thiyl radicals, while C-S bond cleavage yields perthiyl radicals osti.govnih.gov. For dimethyl disulfide, a model compound, both methylthiyl and methylperthiyl radicals have been identified as primary photoproducts upon excitation with 267 nm light osti.govnih.gov. These highly reactive radicals can then undergo further reactions, leading to secondary products. For instance, perthiyl radicals can decay to form disulfur and other species osti.govnih.gov. Theoretical studies on disulfide-bridged peptides show that UV light can initiate the separation of the disulfide bond, generating cysteinyl radicals researchgate.netnih.gov.

Microbial Transformation in Soil and Aquatic Environments

Microbial activity is a key factor in the degradation of thiuram disulfide in both soil and aquatic environments. Various microorganisms can utilize the compound as a source of carbon or energy, breaking it down into less complex substances.

In soil, microbial action can lead to a half-life of approximately 15 days for tetramethylthiuram disulfide. Specific microbial communities have been identified that efficiently degrade the compound. For example, a microbial community dominated by Bacillus species, isolated from contaminated soil, was shown to decompose tetramethylthiuram disulfide within 14 days nih.govresearchgate.net. Inoculation of soil with specific TMTD-utilizing bacteria, such as Pseudomonas aeruginosa, has also been shown to accelerate its degradation.

| Microorganism/Community | Environment | Observed Outcome |

|---|---|---|

| Bacillus-dominated community (WR-2) | Soil (from rubber wastewater) | Decomposition within 14 days nih.govresearchgate.net |

| Pseudomonas aeruginosa | Soil | Accelerated degradation |

Formation of Metabolites and Degradation Products

The various degradation pathways—hydrolytic, oxidative, photolytic, and microbial—result in the formation of several metabolites and breakdown products in the environment. The identification of these products is crucial for understanding the ultimate fate of thiuram disulfide.

In soil, significant metabolites of tetramethylthiuram disulfide include copper dimethyldithiocarbamates, dithiocarbamate, dimethylamine (B145610), and carbon disulfide. The formation of carbon disulfide is a common feature of both abiotic hydrolysis and microbial breakdown. The reduction of thiuram disulfides can regenerate the corresponding dithiocarbamates wikipedia.org.

The table below summarizes the major degradation products resulting from the different environmental transformation processes.

| Pathway | Product(s) |

|---|---|

| Hydrolysis/Oxidation | Dimethyl dithiocarbamate, Carbon disulfide, Diethylamine, Sulfenic/Sulfinic/Sulfonic acids |

| Photodegradation | Thiyl radicals, Perthiyl radicals, Disulfur |

| Microbial Transformation (Soil) | Copper dimethyldithiocarbamates, Dithiocarbamate, Dimethylamine, Carbon disulfide |

Sorption and Mobility in Environmental Compartments

The movement of thiuram disulfide through the environment is largely controlled by its tendency to adsorb to soil and sediment particles. This sorption behavior affects its bioavailability for microbial degradation and its potential to leach into groundwater.

Thiuram disulfide is considered to be nearly immobile in soils, particularly in clay soils or those with a high content of organic matter. This strong adsorption is attributed to a specific, pH-dependent binding of the molecule to deprotonated carboxylates found in humic acid, a major component of soil organic matter acs.org. The tendency to adhere to soil particles, combined with a relatively short soil half-life of around 15 days, suggests that thiuram disulfide is not expected to be a significant groundwater contaminant. The extent of adsorption is often described by the soil adsorption coefficient (Koc or Kd), where a high value indicates low mobility ecetoc.orgchemsafetypro.com. The sorption process is influenced by soil properties such as organic matter content, pH, and clay mineralogy nih.gov.

Advanced Analytical Characterization and Quantification of Thiuram Disulfide

Spectroscopic Methodologies for Structural Elucidation and Quantification

Spectroscopic techniques are fundamental for determining the molecular structure and confirming the identity of Thiuram disulfide by analyzing its interaction with electromagnetic radiation.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy provides characteristic vibrational fingerprints of molecules, allowing for the identification of functional groups present in Thiuram disulfide. The presence of specific bonds within the molecule leads to absorption bands at distinct wavenumbers.

Characteristic Absorption Bands: IR analysis of Thiuram disulfide typically reveals absorption bands associated with its key functional groups. The C=S stretching vibration is a significant indicator, often observed in the region of 1000-1200 cm⁻¹ ru.nl. Bands corresponding to C-N stretching vibrations are also present, typically in the range of 1090–1210 cm⁻¹ semanticscholar.org. While the S-S stretching vibration is less commonly reported with distinct high-intensity peaks, its presence is implicit in the disulfide structure. For instance, in the context of rubber vulcanization, the disappearance of a thiol (SH) peak around 2567 cm⁻¹ and the appearance of C-S bonds are observed upon disulfide formation rsc.org.

Table 6.1.1.1: Characteristic IR Absorption Bands of Thiuram Disulfide

| Functional Group / Bond | Wavenumber (cm⁻¹) | Notes |

| C=S Stretch | 1000–1200 | Key indicator of the thiocarbonyl group. |

| C-N Stretch | 1090–1210 | Associated with the amine linkage. |

| C-S Stretch | Varies | Observed upon disulfide bond formation. |

| C-N Binding Oscillations | 1090–1210 | Related to amine groups semanticscholar.org. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of Thiuram disulfide by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: In ¹H NMR spectra, Thiuram disulfide (specifically Tetramethylthiuram disulfide, TMTD) typically exhibits signals corresponding to the methyl protons. For TMTD, the methyl protons (-CH₃) are usually observed as a singlet due to the symmetry of the molecule. Chemical shifts are typically reported in parts per million (ppm) relative to Tetramethylsilane (TMS). For example, in CDCl₃, methyl protons might resonate around δ 2.5-3.0 ppm rsc.orgnih.govmdpi.combg.ac.rsucl.ac.ukresearchgate.net. The exact position can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon backbone and functional groups. Key signals for Thiuram disulfide include those for the methyl carbons and the thiocarbonyl carbon (C=S). The thiocarbonyl carbon typically appears at a significantly downfield chemical shift, often around δ 190-200 ppm ru.nlrsc.org. Methyl carbons are observed in the aliphatic region, typically around δ 40-50 ppm rsc.orgmdpi.combg.ac.rsresearchgate.net.

Table 6.1.2.1: ¹H and ¹³C NMR Chemical Shifts for Tetramethylthiuram Disulfide (TMTD) in CDCl₃

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Notes |

| ¹H | Methyl (-CH₃) | 2.5–3.0 | Singlet, characteristic of TMTD methyl groups. |

| ¹³C | Methyl (-CH₃) | 40–50 | Aliphatic carbon signal. |

| ¹³C | Thiocarbonyl (C=S) | 190–200 | Downfield signal indicating the C=S bond. |

UV-Visible Spectrophotometry and Complexation Reactions

UV-Visible (UV-Vis) spectrophotometry is employed for the quantification of Thiuram disulfide, often by measuring its absorbance at specific wavelengths. Its ability to form colored complexes with certain metal ions can also be exploited for enhanced sensitivity and selectivity.

Absorption Maxima: Thiuram disulfide exhibits characteristic absorption in the UV region. Reported absorption maxima (λmax) are typically found between 250 nm and 330 nm nist.govacs.orgnih.govacs.org. For instance, absorption peaks have been noted around 257 nm and 282 nm, with additional peaks or shoulders observed at longer wavelengths, such as 324-326 nm acs.orgnih.govacs.org.

Complexation Reactions: The compound can form colored complexes with transition metal ions, such as Cu²⁺. This complexation can be utilized for quantitative analysis. For example, a method has been developed where Thiuram disulfide reacts with immobilized Cu²⁺ ions to form a colored complex with maximum absorbance at 439 nm tandfonline.com. This approach allows for sensitive spectrophotometric determination, particularly in flow systems.

Table 6.1.3.1: UV-Visible Absorption Characteristics of Thiuram Disulfide

| Analytical Method | λmax (nm) | Notes |

| Direct UV-Vis | 257, 282, 324-326 | Characteristic absorption bands. |

| Cu²⁺ Complexation | 439 | Formation of a colored complex for enhanced detection tandfonline.com. |

Chromatographic Separation and Detection Techniques

Chromatographic techniques are essential for separating Thiuram disulfide from complex matrices and for identifying its degradation products. These methods often employ sensitive detectors like mass spectrometers for definitive identification.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification

HPLC is widely used for the analysis of Thiuram disulfide, enabling its separation from impurities or degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) provides highly specific detection and identification capabilities.

HPLC Methodology: Typical HPLC analyses for Thiuram disulfide utilize reversed-phase columns, such as C18, with mobile phases consisting of mixtures of organic solvents (e.g., methanol (B129727), acetonitrile) and water researchgate.netresearchgate.net. Detection is commonly performed using UV-Vis detectors, often in the range of 254-350 nm researchgate.netgoogle.com. Flow rates typically range from 1.0 to 3.0 mL/min google.com.

LC-MS for Degradation Products: LC-MS is particularly valuable for identifying degradation products. Thiuram disulfide can degrade into various compounds, including dithiocarbamates and carbon disulfide (CS₂). LC-MS allows for the separation and mass-based identification of these species, providing insights into degradation pathways under different environmental or processing conditions nih.govresearchgate.netresearchgate.net.

Table 6.2.1.1: Typical HPLC Parameters for Thiuram Disulfide Analysis

| Parameter | Specification | Notes |

| Column | C18 Reversed-Phase | Common stationary phase for separation. |

| Mobile Phase | Methanol/Water or Acetonitrile (B52724)/Water mixtures | Gradient or isocratic elution. |

| Flow Rate | 1.0–3.0 mL/min | Standard flow rates for HPLC. |

| Detection | UV-Vis (254–350 nm) or Mass Spectrometry (LC-MS) | UV for quantification, MS for identification. |

| Degradation Product Identification | LC-MS | Identifies species like dithiocarbamates, CS₂ nih.govresearchgate.netresearchgate.net. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Degradation Products

GC-MS is effective for analyzing volatile compounds, including volatile degradation products of Thiuram disulfide.

Analysis of Volatile Products: Thiuram disulfide can decompose to form volatile compounds, most notably carbon disulfide (CS₂), which is often a primary target for GC-MS analysis. Methods involve converting Thiuram disulfide to CS₂ via acid hydrolysis or other chemical treatments, followed by GC-MS detection. The retention time of CS₂ is typically very short, and its mass spectrum is well-characterized nih.govresearchgate.netresearchgate.net. GC-MS can also identify other volatile decomposition products that may arise from thermal or chemical breakdown core.ac.uk.

Table 6.2.2.1: GC-MS Analysis of Thiuram Disulfide Degradation Products

| Analyte / Product | Technique | Key Analytical Data | Notes |

| Carbon Disulfide (CS₂) | GC-MS | Retention Time: ~2.1 min; m/z: 76 (quantitation ion) | Formed via hydrolysis/reduction; common target for analysis nih.govresearchgate.net. |

| Other Volatiles | GC-MS | Identified via mass spectral fragmentation patterns | Products of thermal or chemical decomposition core.ac.uk. |

Electrochemical Analytical Methods

Electrochemical techniques offer sensitive and selective approaches for the analysis of thiuram disulfide, leveraging its redox properties and surface interactions.

Cyclic Voltammetry and Potentiometric Studies of Redox Behavior

Cyclic voltammetry (CV) is instrumental in elucidating the redox behavior of thiuram disulfide. Studies on tetraalkylthiuram disulfides (RSSR) have shown that they are reducible, forming unstable radical anions (RSSR⁻) that can further decompose into dithiocarbamate (B8719985) anions (RS⁻) and radicals (RS·) researchgate.net. In some instances, thiuram disulfides can also dissociate into radicals researchgate.net. Electrochemical models have been proposed involving redox couples such as RS·/RS⁻ and RSSR/RSSR⁻ researchgate.net. For instance, the electrochemical behavior of dithiocarbamate lithium salts, which are precursors to thiuram disulfides, has been investigated using CV, revealing irreversible yet reproducible broad peaks at various scan rates researchgate.netresearchgate.net. The redox activity of the dithiocarbamate/thiuram disulfide system is also relevant in potentiometric studies, where the redox pair of oxidized and reductive forms of the reagent contributes to the electrode's response aip.orgresearchgate.net. Metal dithiocarbamate complexes can also exhibit redox processes where the metal center's reduction can lead to the oxidation of the dithiocarbamate ligand to thiuram disulfide electrochemsci.org.

Impedance Spectroscopy and Polarization Resistance for Surface Studies

Electrochemical impedance spectroscopy (EIS) and polarization resistance (Rp) measurements are valuable for studying the surface interactions and electrochemical characteristics of thiuram disulfide, particularly in applications like corrosion inhibition. These techniques provide insights into the charge transfer processes occurring at the electrode-electrolyte interface nih.govjecst.org. In studies investigating thiuram disulfide derivatives as corrosion inhibitors for mild steel, EIS and linear polarization resistance (LPR) have been employed to assess the protective film formed on the metal surface. These studies indicate that the polarization resistance (Rp) increases with increasing inhibitor concentration, signifying enhanced surface coverage and reduced charge transfer across the interface acs.orgnih.gov. For example, certain formamidine-based thiuram disulfides have demonstrated high inhibition efficiencies, with Rp values reflecting their protective capabilities acs.orgnih.gov. Inhibition efficiencies derived from EIS for specific thiuram disulfide derivatives have been reported to reach over 95% researchgate.net.

Development of Novel Analytical Platforms for Thiuram Disulfide Determination

The demand for rapid, sensitive, and selective methods for thiram (B1682883) (a common thiuram disulfide) determination has driven the development of novel analytical platforms, particularly electrochemical and optical sensors nih.gov. Traditional methods, often relying on the conversion of thiram to carbon disulfide (CS₂) followed by gas chromatography (GC), can be time-consuming and less sensitive mdpi.com.